molecular formula C19H25NO8 B1397466 (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate CAS No. 1025019-40-2

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate

Cat. No. B1397466
CAS RN: 1025019-40-2
M. Wt: 395.4 g/mol
InChI Key: URFWVSFOARODAQ-UJWQCDCRSA-N
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Description

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate is a useful research compound. Its molecular formula is C19H25NO8 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Formation through Koenigs–Knorr Reaction : The compound has been synthesized by a Koenigs–Knorr reaction, a method that involves reacting a glucopyranosyl bromide with an alcohol. This technique is significant for the formation of glycosidic bonds in carbohydrate chemistry (Mönch et al., 2013).

  • Synthesis Using Click Chemistry : This compound has also been synthesized using click chemistry, a popular method in organic synthesis for creating substances with high yield and specificity. The process involves the reaction of azides with alkynes, showcasing the compound's utility in versatile chemical syntheses (Mohammed et al., 2020).

Chemical Properties and Analysis

  • Crystal Structure Analysis : Studies have focused on analyzing the crystal structure of similar compounds, providing insights into their molecular geometry and potential applications in materials science (Carrel & Vogel, 2000).

  • Spectral and Thermal Analysis : Research has been conducted on the physical properties and thermal stability of synthesized molecules related to this compound. These studies often involve detailed analysis using techniques like FTIR and NMR, essential for understanding the compound's behavior under different conditions (Yadav et al., 2015).

Potential Applications in Catalysis

  • Synthesis of Nanocatalysts : The compound has been used as a substrate in the synthesis of magnetically recoverable nanocatalysts, demonstrating its potential application in green chemistry and catalysis (Aghazadeh & Nikpassand, 2019).

  • Role in One-Pot Synthesis Reactions : It has also been utilized in one-pot synthesis reactions, indicating its efficiency in creating complex molecules in a single reaction step. This is particularly valuable in pharmaceutical and fine chemical manufacturing (Hijji et al., 2021).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFWVSFOARODAQ-UJWQCDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Reactant of Route 2
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Reactant of Route 3
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(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Reactant of Route 6
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate

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